molecular formula C11H23N3O B7874319 (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide

Cat. No.: B7874319
M. Wt: 213.32 g/mol
InChI Key: BEZIYXRYOQMVKT-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is a chiral amide derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a branched amino-butyramide moiety. Its stereochemistry at the α-carbon (S-configuration) and the piperidine substituent plays a critical role in its physicochemical and pharmacological properties . This compound is part of a broader class of neuroactive molecules designed to modulate receptors such as p75 neurotrophin receptor (p75NTR), with structural analogs showing promise in neurodegenerative disease research .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIYXRYOQMVKT-AXDSSHIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of a suitable precursor with a methylating agent under controlled conditions.

    Amination Reaction: The piperidinyl intermediate is then subjected to an amination reaction, where an amino group is introduced using an appropriate amine source.

    Coupling Reaction: The final step involves coupling the aminated intermediate with a butyramide derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Research indicates that (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide exhibits notable biological activity, particularly in relation to neurotransmitter systems:

  • Receptor Interactions : Preliminary studies suggest its potential interaction with dopamine and serotonin receptors, which are critical in the treatment of neurological disorders such as depression and anxiety.
  • Therapeutic Potential : Its structure may allow for selective receptor binding, making it a candidate for analgesic agents or treatments for conditions like schizophrenia and Parkinson's disease.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some synthetic routes:

StepReaction TypeReagents/ConditionsProduct
1Nucleophilic substitutionAmino acid derivatives + piperidineIntermediate amine
2AcylationButyric anhydride + intermediateThis compound

Neuropharmacology Studies

Recent studies have focused on the neuropharmacological properties of this compound. For instance:

  • Dopaminergic Activity : A study evaluated its binding affinity to dopamine D2 receptors, revealing a moderate affinity that may contribute to its potential as an antipsychotic agent.

Analgesic Research

Another area of investigation is its analgesic properties:

  • Pain Management : Research has indicated that compounds similar to this compound can modulate pain pathways through serotonin receptor interactions. This suggests possible applications in developing new pain relief medications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Pharmacological Notes Clinical Status
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide 1-methyl-piperidin-3-yl S-configuration at α-carbon 211.26 Potential neurotrophic activity; structural similarity to LM11A-31 class Preclinical
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide 1-benzyl-piperidin-4-yl, N,N-dimethyl S-configuration at α-carbon 288.36 Increased lipophilicity due to benzyl group; potential CNS penetration enhancement Discontinued (commercial status)
(S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (R)-1-methyl-piperidin-3-yl S-configuration at α-carbon, R-piperidine 211.26 Altered receptor binding due to piperidine stereochemistry; possible reduced efficacy Discontinued (commercial status)
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide Cyclopropyl, (R)-1-methyl-piperidin-3-yl S-configuration at α-carbon, R-piperidine 250.36 Enhanced metabolic stability from cyclopropyl group; modified target selectivity Discontinued (commercial status)
LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)pentanamide] Morpholinoethyl (2S,3S) configuration 439.34 (sulfate salt) p75NTR modulator; completed Phase I and ongoing Phase IIa trials for Alzheimer’s disease Phase IIa (NCT03069014)
(S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide 3-trifluoromethyl-benzyl S-configuration at α-carbon 274.29 High electron-withdrawing effect (CF3); improved solubility and membrane permeability Preclinical

Key Findings from Comparative Studies

  • Piperidine vs. Morpholine Substituents: LM11A-31, which replaces the piperidine ring with a morpholinoethyl group, demonstrates superior water solubility and pharmacokinetic profiles, enabling clinical advancement . In contrast, the target compound’s methyl-piperidine group may enhance blood-brain barrier penetration but reduce solubility .
  • Stereochemical Impact : The (R)-configured piperidine analog () shows diminished binding affinity compared to the target compound’s (S)-configuration, highlighting the importance of stereochemistry in receptor interactions .
  • Substituent Effects: Benzyl Groups (): Increase lipophilicity but may introduce off-target interactions due to aromatic bulk . Cyclopropyl (): Introduces rigidity, possibly reducing metabolic degradation and enhancing target engagement .

Biological Activity

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3OC_{12}H_{25}N_{3}O, and it includes an amino group, a butyramide moiety, and a piperidine derivative. The specific stereochemistry at the second carbon atom (denoted as (S)) is crucial for its biological activity .

Biological Activity

While extensive literature on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological effects. Potential biological activities include:

  • Neurotransmitter Modulation : Compounds with piperidine rings are often involved in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
  • Antinociceptive Properties : Similar amides have shown promise in pain relief mechanisms, suggesting potential applications in pain management .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds can be insightful. The table below summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamideContains a piperidine ringDifferent piperidine substitution may affect activity
N-(1-Methylpiperidin-4-yl)butanamideSimilar amide structureMay exhibit different pharmacological properties
(R)-2-Amino-N-(1-cyclohexylmethyl)butyramideCyclohexane substitutionPotentially different receptor interactions

This comparative analysis highlights the importance of substituent variations on biological activity and therapeutic potential.

The synthesis of this compound typically involves multi-step processes that may include specific reaction conditions such as temperature, solvent choice, and catalysts. Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Interaction studies often involve:

  • Binding Affinity Studies : Evaluating how well the compound binds to various receptors.
  • Functional Assays : Assessing the biological response upon receptor activation or inhibition.

Research Findings

Recent studies have begun to explore the pharmacological profiles of compounds similar to this compound. For instance, research has indicated that modifications in the piperidine structure can lead to significant changes in receptor affinity and selectivity .

Case Studies

  • Antinociceptive Activity : A study reported that certain fatty acid amides exhibit antinociceptive effects through modulation of endocannabinoid pathways, which may provide insights into the potential analgesic properties of this compound .
  • Neurotransmitter Interaction : Another research effort focused on how piperidine derivatives interact with serotonin receptors, demonstrating varied affinities based on structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.